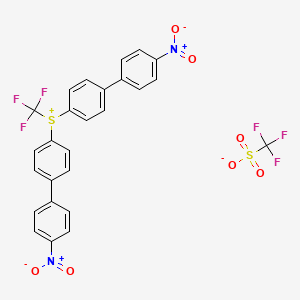
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and nitrobiphenyl groups, which contribute to its reactivity and functionality.
Métodos De Preparación
The synthesis of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate typically involves a multi-step process. One common method includes the reaction of bis(4-nitrobiphenyl)sulfide with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, often using reagents such as sodium azide or potassium cyanide.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate involves its interaction with nucleophiles, leading to the formation of various products depending on the reaction conditions. The trifluoromethyl and nitrobiphenyl groups play a crucial role in stabilizing the intermediate species formed during these reactions.
Comparación Con Compuestos Similares
Compared to other sulfonium salts, S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and nitrobiphenyl groups. Similar compounds include:
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Phenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Propiedades
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














